6-bromo-1-(cyclopropylmethyl)-1H-pyrrolo[3,2-b]pyridine
Overview
Description
Scientific Research Applications
Asymmetry and Steric Hindrance in Tripodal Ligands
Research on compounds structurally related to 6-bromo-1-(cyclopropylmethyl)-1H-pyrrolo[3,2-b]pyridine, such as the fully unsymmetrical [(6-bromo 2-pyridylmethyl) (6-fluoro 2-pyridylmethyl) (2-pyridylmethyl)] amine tripod, reveals the impact of asymmetry and steric hindrance on octahedral geometry. These ligands demonstrate unique binding behaviors in their complexes, such as the FeCl2 complex showing κ4-N coordination with long ligand-to-metal distances and potential for forming μ-oxo diferric complexes upon reaction with dry oxygen (Benhamou et al., 2011).
Synthesis of Derivatives and Their Reactions
The synthesis of 6-bromomethyl-substituted derivatives of pyridin-2(1H)-ones, derived from similar structural motifs, provides a foundation for further chemical reactions leading to novel compounds such as thieno- and furo[3,4-b]-pyridin-2(1H)-ones, as well as new amino derivatives in the pyridin-2(1H)-one series. This underscores the versatility of brominated pyridine derivatives in synthesizing complex heterocyclic compounds (Kalme et al., 2004).
Visible Light Mediated Annulation
Visible light-mediated annulation processes involving N-arylpyrroles and arylalkynes, catalyzed by rhodamine 6G under blue light irradiation, demonstrate the potential for constructing pyrrolo[1,2-a]quinolines and ullazines. This method avoids transition metal catalysts, operates at room temperature, and highlights the synthetic utility of brominated pyrrole derivatives in generating complex polycyclic structures in a single pot (Das et al., 2016).
Cyclometallation and Functionalization
Studies on the cyclometallation of pyridines, such as 2-(1-naphthyl)-pyridine, have shown that bromination can lead to new C-H functionalization products, exemplifying the role of brominated pyridine derivatives in metal-organic chemistry and the synthesis of organometallic complexes with unique regioselectivity and properties (Kondrashov et al., 2015).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-bromo-1-(cyclopropylmethyl)pyrrolo[3,2-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c12-9-5-11-10(13-6-9)3-4-14(11)7-8-1-2-8/h3-6,8H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTSXTCRDNMESC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CC3=C2C=C(C=N3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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